![molecular formula C17H23F3N2O2 B12443010 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine CAS No. 887591-12-0](/img/structure/B12443010.png)
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine
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Overview
Description
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl-phenyl group and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl-Phenyl Group:
Protection with Boc Group: The final step involves the protection of the amino group with a Boc group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl-phenyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity to target proteins, while the Boc group provides stability and protection during chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Boc-3-[(4-fluorophenyl)-amino]-methyl-pyrrolidine
- 1-Boc-3-[(4-chlorophenyl)-amino]-methyl-pyrrolidine
- 1-Boc-3-[(4-bromophenyl)-amino]-methyl-pyrrolidine
Uniqueness: 1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in drug design and development.
Biological Activity
1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine (CAS Number: 887591-12-0) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs.
Chemical Structure and Properties
The molecular formula of this compound is C17H23F3N2O2, with a molecular weight of 344.37 g/mol. The presence of the trifluoromethyl group in the para position of the phenyl ring is significant for its biological activity, as it has been shown to improve potency and selectivity in various therapeutic applications .
The biological activity of this compound largely stems from its interaction with specific biological targets. Compounds with similar structures have been studied for their ability to inhibit enzymes associated with various diseases, including cancer and neurological disorders. The trifluoromethyl group contributes to increased lipophilicity, which can enhance membrane permeability and binding affinity to target sites .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For example, derivatives of pyrrolidine have demonstrated antiproliferative effects against several cancer cell lines, including breast and ovarian cancers. Research indicates that modifications to the structure can lead to improved efficacy against these cell lines, with IC50 values reported in the micromolar range .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 19.9 |
MCF-7 | 75.3 |
OVCAR-3 | 31.5 |
COV318 | 43.9 |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for enzymes involved in lipid metabolism and signaling pathways, such as monoacylglycerol lipase (MAGL). This enzyme plays a critical role in the endocannabinoid system, influencing pain and inflammation responses. Preliminary studies indicate that similar compounds exhibit competitive inhibition profiles against MAGL, which may be relevant for therapeutic strategies targeting pain relief and anti-inflammatory effects .
Case Studies
- Antiproliferative Effects : A study explored the activity of various pyrrolidine derivatives against cancer cell lines, revealing that modifications at the phenyl ring significantly affected potency. The inclusion of a trifluoromethyl group was associated with enhanced activity compared to non-fluorinated analogs .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how variations in substituents impact binding affinity to MAGL. These studies suggest that specific interactions between the trifluoromethyl group and active site residues can lead to improved inhibition rates .
Properties
CAS No. |
887591-12-0 |
---|---|
Molecular Formula |
C17H23F3N2O2 |
Molecular Weight |
344.37 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-12(11-22)10-21-14-6-4-13(5-7-14)17(18,19)20/h4-7,12,21H,8-11H2,1-3H3 |
InChI Key |
OIVXEIUEPLVSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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